molecular formula C15H21N3O2 B15283830 N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline

N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline

Cat. No.: B15283830
M. Wt: 275.35 g/mol
InChI Key: PRHFKMBJWHEOMJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline: is a synthetic organic compound that belongs to the class of nitroanilines These compounds are characterized by the presence of a nitro group (-NO2) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to an aniline derivative.

    Cyclopropylation: Addition of the cyclopropyl group to the aromatic ring.

    Piperidinylation: Attachment of the piperidinyl group to the aromatic ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.

    Materials Science: Use in the synthesis of novel materials with specific properties.

    Biological Research: Study of its effects on biological systems and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitrobenzene: Similar structure but without the aniline group.

Uniqueness

N-cyclopropyl-5-(3-methyl-1-piperidinyl)-2-nitroaniline’s unique combination of functional groups may confer specific properties that make it suitable for particular applications, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

N-cyclopropyl-5-(3-methylpiperidin-1-yl)-2-nitroaniline

InChI

InChI=1S/C15H21N3O2/c1-11-3-2-8-17(10-11)13-6-7-15(18(19)20)14(9-13)16-12-4-5-12/h6-7,9,11-12,16H,2-5,8,10H2,1H3

InChI Key

PRHFKMBJWHEOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3CC3

Origin of Product

United States

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